

Spectroscopic and Synthetic Profile of 2-Bromo-4-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-iodophenol**

Cat. No.: **B155161**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for **2-Bromo-4-iodophenol** (CAS No. 133430-98-5).[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) Given the limited availability of public experimental spectra for this specific compound, this document combines established principles of spectroscopy and organic synthesis with data from structurally related compounds to offer a robust profile. All presented spectroscopic data should be considered predictive and are intended to serve as a reference for identification and characterization.

Core Compound Properties

Property	Value
Molecular Formula	C ₆ H ₄ BrIO
Molecular Weight	298.90 g/mol [1]
CAS Number	133430-98-5 [1] [2] [4]
Appearance	Predicted to be a solid
InChI	InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H [5]
InChIKey	PEAOEILWTHNQKK-UHFFFAOYSA-N [5]
SMILES	C1=CC(=C(C=C1)Br)O [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-iodophenol**. These predictions are based on the analysis of similar halogenated phenols and established spectroscopic principles.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.7	d	~ 2.0	H-3
~ 7.4	dd	~ 8.5, 2.0	H-5
~ 6.9	d	~ 8.5	H-6
~ 5.5	br s	-	-OH

¹³C NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~ 152	C-1 (C-OH)
~ 140	C-3 (C-H)
~ 132	C-5 (C-H)
~ 118	C-6 (C-H)
~ 112	C-2 (C-Br)
~ 85	C-4 (C-I)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Broad	O-H stretch
~ 3100	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
~ 1250	Strong	C-O stretch
Below 1000	Medium-Strong	C-Br and C-I stretches, C-H out-of-plane bending

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
298/300	High	[M] ⁺ (Molecular ion with Br isotopes)
171/173	Medium	[M - I] ⁺
143/145	Low	[M - I - CO] ⁺
127	High	[I] ⁺
79/81	Medium	[Br] ⁺

Experimental Protocols

Proposed Synthesis of 2-Bromo-4-iodophenol

A plausible synthetic route to **2-Bromo-4-iodophenol** involves the electrophilic bromination of 4-iodophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by iodine, bromination is expected to occur at the ortho position.

Materials:

- 4-Iodophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Sodium thiosulfate solution (10%)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.
- Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for **2-Bromo-4-iodophenol**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **2-Bromo-4-iodophenol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.^[6]

2. Infrared (IR) Spectroscopy:

- The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.^[6]

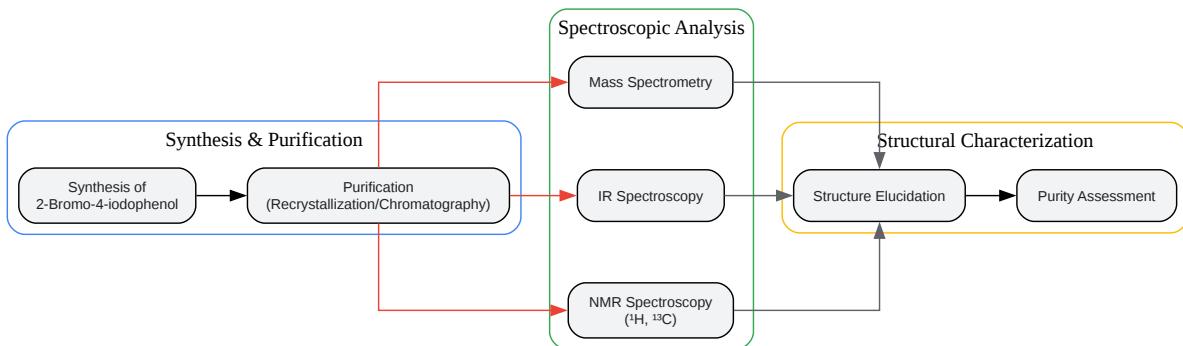
3. Mass Spectrometry (MS):

- Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- For direct analysis, a small amount of the sample is introduced into the ion source.
- Electron Ionization (EI) is a common technique for generating fragment ions to aid in structural elucidation.^[6]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Bromo-4-iodophenol**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **2-Bromo-4-iodophenol**.

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